2-[8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide
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Description
2-[8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide is a useful research compound. Its molecular formula is C22H17ClN6O3 and its molecular weight is 448.87. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Activity Studies
One study focused on the synthesis and evaluation of anticonvulsant activities of omega-(1H-imidazolyl)-N-phenylalkanoic acid amide derivatives, finding compounds with potential anticonvulsant properties (Aktürk et al., 2002). Another research explored spectroscopic, quantum mechanical studies, and ligand-protein interactions of bioactive benzothiazolinone acetamide analogs, highlighting their potential as photosensitizers in dye-sensitized solar cells due to good light harvesting efficiency (Mary et al., 2020).
Antibacterial Agents and QSAR Studies
The synthesis and QSAR studies of 4-oxo-thiazolidines and 2-oxo-azetidines were conducted to explore potential antibacterial agents, with a focus on gram-positive and gram-negative bacteria (Desai et al., 2008). This research provides insights into the structural and physicochemical parameters influencing antibacterial activity.
Antifungal and Antitumor Activities
Research into novel imidazole derivatives aimed at combating drug-resistant fungal infections demonstrated significant activity against Candida albicans and Candida krusei, suggesting these compounds as promising antifungal agents (Altındağ et al., 2017). Additionally, a study on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings revealed considerable antitumor activity against various cancer cell lines, highlighting the role of structural diversity in enhancing biological activity (Yurttaş et al., 2015).
Ligand-Protein Interactions and Molecular Docking
The spectroscopic and quantum mechanical study also included molecular docking to understand the binding interactions with Cyclooxygenase 1, indicating compound MFBA had the best binding affinity, demonstrating the compound's potential in drug discovery (Mary et al., 2020).
Properties
IUPAC Name |
2-[6-(2-chlorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN6O3/c1-26-19-18(20(31)28(22(26)32)12-17(24)30)27-11-16(13-7-3-2-4-8-13)29(21(27)25-19)15-10-6-5-9-14(15)23/h2-11H,12H2,1H3,(H2,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGZHNKBXLJLKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)N)N3C=C(N(C3=N2)C4=CC=CC=C4Cl)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.